Sodium ioxithalamate
Description
Historical Trajectory of Iodinated Organic Compounds in Scientific Inquiry
The journey from the discovery of elemental iodine to its sophisticated incorporation into complex organic molecules is a testament to over two centuries of chemical innovation. nih.gov
Iodine was first identified as a new element in 1811 by the French chemist Bernard Courtois from the ashes of seaweed. nih.govwikipedia.org Initially, its applications in chemistry were primarily in the form of inorganic iodides. These simple salts were instrumental in the advancement of analytical chemistry, leading to the establishment of "iodometry" as a specialized field. bcn.cl The unique properties of iodine, including its ability to form stable bonds with carbon, soon paved the way for its use in synthetic organic chemistry. wikipedia.orgbcn.cl Landmark reactions developed in the 19th and early 20th centuries, such as the Wurtz reaction and the work of Grignard, established organoiodine compounds as fundamental intermediates in chemical synthesis. wikipedia.orgbcn.cl The first polyvalent organoiodine compound, (dichloroiodo)benzene, was prepared in 1886, opening a new frontier in the study of hypervalent iodine chemistry. wiley-vch.de This transition from simple inorganic iodides to strategically designed organic structures marked a pivotal evolution in the application of iodine in scientific research.
A significant breakthrough in the field of iodinated organic compounds occurred in the mid-20th century, driven by the search for effective X-ray contrast agents. While earlier agents used a pyridine (B92270) ring, the introduction of the benzene (B151609) ring as the iodine carrier was a key innovation. mpijournal.org The modern era of these compounds began in 1953 when chemist Vernon Wallingford synthesized sodium acetrizoate. jainvascular.org This was the first clinically introduced tri-iodinated contrast medium. mpijournal.org Wallingford demonstrated that introducing an amine group at the C3 position of the benzene ring allowed for the stable attachment of three iodine atoms at the C2, C4, and C6 positions. mpijournal.org Furthermore, acetylating this amine group significantly reduced the compound's toxicity. mpijournal.org This pioneering work established the 2,4,6-triiodinated benzoic acid core as the fundamental structure for a new class of highly effective and better-tolerated compounds. jainvascular.orgnih.gov
Following the success of the initial triiodinated benzoic acid derivatives, the 1960s saw further refinement and development. Sodium ioxithalamate (sold as Telebrix) emerged during this period as part of the first generation of high-osmolar, ionic monomeric contrast agents. researchgate.netajronline.org Developed by Guerbet, it, along with compounds like diatrizoate and iothalamate, was built upon the foundational tri-iodinated benzoic acid ring structure. researchgate.net The synthesis of ioxithalamate involved modifying the side chains attached to the benzene ring to fine-tune the molecule's physicochemical properties, such as solubility and biological clearance, while retaining the high radiodensity conferred by the three iodine atoms.
The first generation of ionic contrast agents, including this compound, were salts that dissociated into a radiopaque anion and a cation (e.g., sodium or meglumine) in solution. researchgate.netmdpi.com This dissociation resulted in a high number of particles in solution for every three iodine atoms, leading to high osmolality—typically five to eight times that of human plasma. nih.govresearchgate.netmdpi.com From a chemical perspective, this high osmolality was an inherent consequence of the ionic nature of the compounds.
A paradigm shift occurred with the realization that the high osmolality was responsible for several undesirable effects. jainvascular.org This spurred the development of advanced agents with lower osmolality. The chemical solution, pioneered by the Swedish radiologist Torsten Almén, was to create non-ionic compounds. jainvascular.orgscience.gov By replacing the acidic carboxyl group (-COOH) with non-ionizing but polar amide and hydroxyl (-OH) groups, chemists created molecules that were highly water-soluble but did not dissociate in solution. mdpi.comradiopaedia.org These second-generation, low-osmolar contrast media (LOCM), such as iohexol (B1672079), had an osmolality two to three times that of plasma. nih.govmdpi.com
A further evolution was the creation of non-ionic dimers. By chemically linking two non-ionic tri-iodinated monomer rings, molecules containing six iodine atoms with only one particle in solution were created. snmjournals.org This innovation led to iso-osmolar contrast media (IOCM), such as iodixanol, which have the same osmolality as blood. radiopaedia.orgsnmjournals.org
Table 1: Evolution of Iodinated Contrast Agent Chemistry
| Agent Class | Chemical Nature | Structure Type | Dissociation in Solution | Iodine to Particle Ratio | Relative Osmolality | Example Compound |
|---|---|---|---|---|---|---|
| High-Osmolar (HOCM) | Ionic | Monomer | Yes (1 anion + 1 cation) | 3:2 | High | This compound |
| Low-Osmolar (LOCM) | Non-ionic | Monomer | No | 3:1 | Low | Iohexol |
Structural Classification within the Realm of Iodinated Aromatic Compounds
Iodinated aromatic compounds used as contrast agents are primarily classified based on their ionicity and molecular structure (monomer or dimer). This compound falls into the initial class of these agents.
This compound is chemically classified as an ionic monomer. researchgate.netontosight.ai This classification is derived directly from its molecular structure.
Monomeric: The core of the agent is a single (mono-) substituted benzene ring. This distinguishes it from dimeric agents, which consist of two linked benzene rings. snmjournals.org
Ionic: The molecule is a salt. The anion is ioxithalamic acid, which is a derivative of benzoic acid. The presence of a carboxyl group (-COOH) on the benzene ring imparts acidic properties. mdpi.com In the salt form, this group exists as a carboxylate anion (-COO⁻). This anion is paired with a non-radiopaque cation, in this case, sodium (Na⁺), to form the neutral salt. researchgate.net When dissolved in water, it dissociates into these two separate ions, a defining characteristic of ionic agents. researchgate.net
The structure of the ioxithalamate anion consists of a 2,4,6-triiodinated benzene ring. At position 3, it has an acetamido group, and at position 5, it features a (2-hydroxyethyl)carbamoyl group. drugbank.comnih.gov These side chains enhance the molecule's water solubility and influence its biological distribution and excretion. researchgate.net
Table 2: Chemical Data for this compound
| Property | Value |
|---|---|
| Chemical Name | Sodium 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoate. drugbank.com |
| Chemical Formula | C₁₂H₁₀I₃N₂NaO₅. drugbank.com |
| Molecular Weight | 665.92 g/mol . drugbank.com |
| Structural Class | Ionic Monomer. researchgate.netontosight.ai |
| Core Structure | Triiodinated Benzoic Acid. ontosight.ai |
Table of Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₂H₁₀I₃N₂NaO₅ |
| Ioxithalamic Acid | C₁₂H₁₁I₃N₂O₅ |
| (dichloroiodo)benzene | C₆H₅Cl₂I |
| Sodium Acetrizoate | C₉H₅I₃NNaO₃ |
| Diatrizoate | C₁₁H₉I₃N₂O₄ |
| Iothalamate | C₁₁H₉I₃N₂O₄ |
| Iohexol | C₁₉H₂₆I₃N₃O₉ |
| Iodixanol | C₃₅H₄₄I₆N₆O₁₅ |
| Meglumine | C₇H₁₇NO₅ |
| Iodotoluene | C₇H₇I |
| Methyl Iodide | CH₃I |
| Iodosylbenzene | C₆H₅IO |
| Iodylbenzene | C₆H₅IO₂ |
| 2-Iodoxybenzoic acid (IBX) | C₇H₅IO₄ |
| Potassium Iodate | KIO₃ |
Core Triiodinated Benzene Ring Moiety: Fundamental Structural Paradigm
The quintessential feature of this compound and its congeners is the 2,4,6-triiodinated benzene ring. slideshare.netradiologykey.com This arrangement, where three iodine atoms occupy specific positions on the aromatic ring, is a fundamental structural paradigm. slideshare.netiucr.org The iodine atoms are covalently bonded to the carbon atoms of the benzene ring, a structure that imparts high electron density to the molecule. ontosight.ai
The core structure is a benzoic acid molecule where the hydrogen atoms at positions 2, 4, and 6 of the benzene ring are replaced by iodine atoms. slideshare.net In the case of this compound, the full chemical name is sodium 3-acetamido-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoate. nih.govchemspider.com This indicates further substitutions at the 3 and 5 positions of the benzene ring, with an acetamido group and a (2-hydroxyethyl)carbamoyl group, respectively. nih.govnih.gov The carboxyl group at position 1 exists as a sodium salt, rendering the molecule ionic. ontosight.aidrugbank.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H10I3N2NaO5 | drugbank.comepa.gov |
| Average Mass | 665.924 g/mol | chemspider.comepa.gov |
| Monoisotopic Mass | 665.76215 g/mol | epa.gov |
| Appearance | Solid (implied) |
Table 2: Structural Details of this compound
| Feature | Description | Source |
|---|---|---|
| Core Structure | 2,4,6-triiodinated benzoic acid | slideshare.netnih.gov |
| Substituent at C1 | Carboxylate (sodium salt) | ontosight.aidrugbank.com |
| Substituent at C3 | Acetamido group | nih.govnih.gov |
| Substituent at C5 | (2-hydroxyethyl)carbamoyl group | nih.govnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33954-26-6 |
|---|---|
Molecular Formula |
C12H10I3N2NaO5 |
Molecular Weight |
665.92 g/mol |
IUPAC Name |
sodium;3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C12H11I3N2O5.Na/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);/q;+1/p-1 |
InChI Key |
PZTAFRMXSAAHMQ-UHFFFAOYSA-M |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.[Na+] |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NCCO)I.[Na+] |
Other CAS No. |
33954-26-6 |
Related CAS |
28179-44-4 (Parent) |
Synonyms |
5-acetamido-N-(2- hydroxyethyl)-2,4,6-triiodoisophthalamic acid Agelix ioxitalamic acid ioxitalamic acid, sodium salt ioxithalamate sodium ioxithalamate Telebrix Telebrix 38 Vasobrix |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Ioxithalamate and Analogues
Strategic Routes for the Chemical Synthesis of Ioxithalamic Acid
The industrial production of ioxithalamic acid, chemically known as 5-acetamido-N-(2-hydroxyethyl)-2,4,6-triiodo-m-formamide benzoic acid, relies on a well-defined, multi-step synthetic pathway. google.com This process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
A synthetic approach for a related compound, iothalamic acid, also starts from 5-nitroisophthalic acid monomethyl ester. google.com This highlights the importance of this class of precursors in the synthesis of tri-iodinated contrast agents.
The synthesis pathway continues with the amidation of the methyl ester group on the precursor molecule. In a method for preparing the related iothalamic acid, 5-nitroisophthalic acid monomethyl ester is reacted with an aqueous solution of monomethylamine. google.com This is followed by a crucial catalytic reduction step. google.comgoogle.com
The nitro group is reduced to an amine, typically through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com This method is favored over older techniques that used reagents like ammonium (B1175870) sulfide, as it is more environmentally friendly and results in higher yields. google.com The catalytic hydrogenation process is efficient, and the resulting product can often be used in the subsequent iodination step without extensive purification. google.comgoogle.com In one described process, the total yield for the combined amidation and reduction steps is reported to be over 93%. google.com
Several key intermediate compounds are formed during the synthesis of ioxithalamic acid. After the amidation and reduction steps, a crucial intermediate is formed, which can be described as a 5-amino-N-substituted isophthalamic acid derivative. For instance, in the synthesis of ioxithalamic acid, "5-amino-N-(2-hydroxyethyl)-formamide benzene (B151609) formic acid" is generated following the catalytic reduction. google.com Similarly, the synthesis of iothalamic acid proceeds through the intermediate 5-amino-N-methylisophthalamic acid. googleapis.com This amino-substituted intermediate is then subjected to the critical iodination reaction. Following iodination, the resulting 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid is acetylated to yield the final ioxithalamic acid. google.com
Iodination Reactions in Aromatic Compound Synthesis
The introduction of iodine atoms onto the aromatic ring is the most critical step in the synthesis of iodinated contrast agents. The reactivity of iodine is moderate compared to other halogens, often requiring the use of activating agents or catalysts. tandfonline.com Research into iodination methodologies is extensive, focusing on improving efficiency, regioselectivity, and environmental compatibility.
The carboxyl group of benzoic acids can act as a directing group to guide the substitution to the ortho position. Palladium(II) catalysts have been effectively used for this purpose. A method has been developed for the Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media, which is considered a green chemical approach. researchgate.net This reaction can utilize potassium iodide (KI) as the iodine source. researchgate.net While the carboxyl group is generally a weaker coordinating group for metal centers, this catalytic system successfully achieves the desired mono-iodination at the ortho position. researchgate.net Other research has also explored iridium-catalyzed ortho-iodination of benzoic acids, which can proceed under mild conditions without the need for a base or other additives. acs.org
Table 1: Comparison of Catalytic Systems for Ortho-Iodination of Benzoic Acid This is an interactive table. You can sort and filter the data.
| Catalyst System | Iodine Source | Oxidant/Additive | Solvent | Key Advantage |
|---|---|---|---|---|
| Pd(OAc)₂ / Ce(III) | KI | H₂O₂ | Aqueous Media | Green reaction conditions |
| [Cp*IrCl₂]₂ | NIS | None | HFIP | Mild conditions, no base needed |
Note: NIS = N-Iodosuccinimide; HFIP = 1,1,1,3,3,3-hexafluoroisopropanol.
Oxidative iodination is a common strategy for introducing iodine into aromatic rings, particularly for electron-rich systems. organic-chemistry.org These methods typically involve the use of molecular iodine in the presence of an oxidizing agent. The oxidant generates a more electrophilic iodine species (I+) in situ, which then attacks the aromatic ring. tandfonline.com
A variety of oxidants have been successfully employed for this purpose. mdpi.org Hydrogen peroxide is considered an environmentally friendly "green" oxidant, as its only byproduct is water. tandfonline.com It can be used with potassium iodide (KI) in acetic acid to effectively iodinate aromatic compounds. tandfonline.com Another eco-friendly option is sodium percarbonate, a solid and stable source of hydrogen peroxide, which can be used with molecular iodine for the iodination of arenes. mdpi.orgmdpi.com Other reported oxidants include ceric ammonium nitrate (B79036) (CAN), oxone, and N,N'-diiodo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) (NIBTS). tandfonline.com
Table 2: Selected Oxidative Iodination Systems for Aromatic Compounds This is an interactive table. You can sort and filter the data.
| Iodine Source | Oxidant | Catalyst/Acid | Applicable Substrates |
|---|---|---|---|
| KI | 30% H₂O₂ | Acetic Acid | Various aromatic compounds |
| I₂ | Sodium Percarbonate | Sulfuric Acid | Activated and deactivated arenes |
| I₂ | Ceric Ammonium Nitrate (CAN) | None | Electron-rich aromatics |
Chemical Derivatization Pathways and Structural Modifications
The development of non-ionic contrast agents from ionic precursors like ioxithalamic acid represented a significant advancement in reducing the osmolality and improving the physiological tolerance of these diagnostic drugs. nih.govwisc.edu Ioxilan, a third-generation, low-osmolality non-ionic monomer, can be synthesized from ioxithalamic acid, which serves as a key intermediate. google.comtandfonline.com
The fundamental chemical transformation involves converting the free carboxylic acid group on the ioxithalamate structure into a non-ionizing amide group. Ioxithalamic acid is 5-acetamido-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid. The derivatization pathway focuses on the second carboxylic acid function at position 3 of the benzene ring. This group is activated and then reacted with an appropriate amine to form the corresponding amide.
In the synthesis of Ioxilan, the target structure is 5-(N-2,3-dihydroxypropylacetamido)-2,4,6-triiodo-N-(2-hydroxyethyl)-N'-(2,3-dihydroxypropyl)-isophthalamide. tandfonline.com This indicates that the conversion from ioxithalamic acid requires the amidation of the remaining carboxylic acid with 3-amino-1,2-propanediol (B146019) (APD). Furthermore, the existing acetamido group at the 5-position is modified by N-alkylation with a 2,3-dihydroxypropyl group. This multi-step derivatization effectively masks the ionic carboxyl group and increases the number of hydrophilic hydroxyl groups, which contributes to maintaining water solubility while significantly lowering the osmolality of the final compound. tandfonline.com
| Compound | Class | Key Functional Group | Result of Conversion |
|---|---|---|---|
| Ioxithalamic Acid | Ionic Monomer | Carboxylic Acid (-COOH) | High Osmolality |
| Ioxilan | Non-ionic Monomer | Amide (-CONH-R) and multiple Hydroxyl (-OH) groups | Low Osmolality tandfonline.com |
The synthesis of ioxithalamic acid itself involves several condensation steps. Starting from a derivative of 5-nitroisophthalic acid, one of the carboxylic acid groups is converted to an amide via reaction with ethanolamine (B43304) (2-aminoethanol). google.com This is a classic condensation reaction, forming the N-(2-hydroxyethyl) carboxamide side chain.
Following the reduction of the nitro group to an amine and the subsequent tri-iodination of the aromatic ring, a final key condensation reaction is performed: acetylation. The 5-amino group of the intermediate (5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid) is acylated using an acetylating agent like acetic anhydride (B1165640) in the presence of an acid catalyst such as sulfuric acid. google.com This reaction forms the 5-acetamido group, completing the structure of ioxithalamic acid.
These condensation reactions are crucial for building the complex architecture of the final molecule. The choice of reactants for these steps (e.g., specific amines and acylating agents) allows for precise control over the final properties of the contrast agent, enabling the "molecular engineering" that led to the evolution from high-osmolality ionic agents to low-osmolality non-ionic agents. nih.govgoogle.com
Analytical Chemistry Techniques for Comprehensive Characterization and Purity Assessment
Chromatographic Separation Methods for Compound Isolation and Impurity Profiling
Chromatography is the cornerstone for separating sodium ioxithalamate from related substances, including synthetic precursors, by-products, and degradation products. The choice of chromatographic technique depends on the specific analytical goal, from routine purity checks to in-depth impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Evaluation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. Its high resolution and sensitivity make it ideal for both monitoring the progress of its synthesis and for evaluating the purity of the final active pharmaceutical ingredient (API). chromatographyonline.comnih.govbridgewater.edu
During the synthesis of ioxithalamate's precursors, such as the tri-iodination of 3,5-disubstituted anilines, HPLC is used to monitor the reaction's progression until completion, ensuring high yield and purity of the intermediate compounds. google.comgoogle.com For the final product, reversed-phase HPLC (RP-HPLC) is the most common mode used. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. google.comaurigeneservices.com The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
A typical HPLC method for the purity evaluation of a sodium salt of an organic acid would involve the parameters outlined in the table below. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, and precise. aurigeneservices.cominnovareacademics.in
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Isocratic or Gradient mixture of Phosphate Buffer and Acetonitrile/Methanol | Eluent that carries the sample through the column. Gradient elution is often used to separate compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |
| Detection | UV/PDA Detector (e.g., at 254 nm) | Monitors the eluent for UV-absorbing compounds. A Photo Diode Array (PDA) detector can acquire spectra across a range of wavelengths to help in peak identification and purity assessment. |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Ensures reproducible retention times. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |
Two-Dimensional High-Performance Liquid Chromatography (2D-HPLC) for Enhanced Sensitivity and Impurity Detection
For highly complex samples where standard one-dimensional HPLC may not provide sufficient resolution, two-dimensional HPLC (2D-HPLC) offers significantly enhanced separation power. jordilabs.com This technique is particularly valuable for detecting and quantifying trace-level impurities that might co-elute with the main peak or other impurities in a 1D separation. sepscience.com
In 2D-HPLC, a fraction (or fractions) from the first column's eluent is transferred to a second column with a different stationary phase chemistry. jordilabs.com This "heart-cutting" approach allows a targeted analysis of specific peaks. researchgate.net The use of two columns with orthogonal (i.e., very different) separation mechanisms—for example, a reversed-phase column in the first dimension and a hydrophilic interaction liquid chromatography (HILIC) column in the second—dramatically increases peak capacity. This improved resolution is critical for ensuring the comprehensive purity of this compound, allowing for the separation of structurally similar impurities that would otherwise remain hidden. sepscience.com
Supercritical Fluid Chromatography (SFC) and Thin Layer Chromatography (TLC) in Impurity Analysis
Supercritical Fluid Chromatography (SFC) is a type of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.orgshimadzu.com SFC is known for its speed and efficiency, offering advantages like lower viscosity and higher diffusivity of the mobile phase compared to liquid chromatography. longdom.org This leads to faster separations and reduced solvent consumption, making it an environmentally friendlier "green" chromatography option. teledynelabs.com SFC is well-suited for the analysis and purification of thermally labile molecules and can be a powerful tool for separating impurities in this compound, especially if chiral impurities are a concern. wikipedia.org
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as identifying compounds and monitoring reaction progress. sigmaaldrich.combutterworth-labs.co.uk A sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then placed in a chamber with a mobile phase. uct.ac.za The mobile phase moves up the plate by capillary action, and components separate based on their differential adsorption to the stationary phase. The separation results in spots at different heights, and the retention factor (Rf) for each spot can be calculated. uct.ac.za While not as powerful as HPLC for quantitative analysis, TLC is an excellent tool for quick purity checks and for determining the appropriate solvent system before scaling up to flash chromatography or HPLC. ijcrt.org
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Specialized Separations
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Due to its nature as a salt, this compound is non-volatile and would decompose at the high temperatures required for GC analysis. Therefore, direct analysis by GC is not feasible. It could potentially be analyzed after a chemical derivatization step to convert it into a more volatile and stable compound, but this adds complexity and is not a standard approach. GC, particularly when coupled with mass spectrometry (GC-MS), is more likely to be used to analyze for volatile organic impurities that may be present from the synthesis process. arcjournals.org
Capillary Electrophoresis (CE) separates components based on their differential migration in an electric field within a narrow capillary. colby.edu It offers very high separation efficiency, short analysis times, and requires minimal sample volume. researchgate.net Because ioxithalamate is an ionic compound, CE is a highly suitable technique for its analysis. Different modes of CE can be employed. Capillary Zone Electrophoresis (CZE) separates ions based on their mass-to-charge ratio. For purity and molecular weight determination, Capillary Gel Electrophoresis (CGE) or CE-SDS can be used, where a sieving matrix allows for separation based on size, analogous to traditional slab gel electrophoresis but with the advantages of automation and direct quantification. lcms.czsciex.com
Methodologies for Separating Process-Related Impurities and Degradation Products
A crucial aspect of quality control is the development of a stability-indicating analytical method that can separate the API from any potential impurities and degradation products. Process-related impurities in this compound can arise from the starting materials or from by-products formed during synthesis, such as partially iodinated compounds (e.g., mono- or di-iodinated species) or isomers. googleapis.comgoogle.com Another source of impurities can be leachables from packaging materials, such as rubber closures. nih.gov
Degradation products can form when the drug substance is exposed to stress conditions like heat, light, humidity, and acid or base hydrolysis. To develop a stability-indicating HPLC method, the compound is subjected to forced degradation studies. innovareacademics.in The resulting mixture of the parent drug and its degradation products is then used to develop an HPLC method capable of resolving all components, thus proving the method's specificity.
| Impurity Type | Potential Source | Example |
|---|---|---|
| Process-Related (Precursor) | Incomplete reaction of starting materials | 5-aminoisophthalic acid |
| Process-Related (By-product) | Incomplete iodination during synthesis | Partially iodinated ioxithalamate (mono- and di-iodo species) |
| Degradation Product | Hydrolysis of the amide bond | 5-amino-2,4,6-triiodoisophthalic acid |
| Contaminant | Leaching from container closure systems | 2-mercaptobenzothiazole nih.gov |
Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation and Quantification
While chromatography separates the components of a mixture, spectroscopy and mass spectrometry are used to determine their chemical structures and quantities.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structure of compounds. arcjournals.orgmdpi.com When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components as they elute from the column. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the parent ion. nih.govamericanpharmaceuticalreview.com
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion of interest is isolated and fragmented, producing a characteristic pattern of fragment ions. nih.gov By analyzing this fragmentation pattern, the structure of the molecule can be pieced together. This is invaluable for identifying unknown impurities and degradation products. The PubChem database lists key mass-to-charge ratio (m/z) peaks for ioxitalamic acid from MS/MS analysis, which can be used as a reference. nih.gov
Spectroscopic Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are among the most powerful tools for structural elucidation. nih.gov ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity, while ¹³C NMR provides information about the carbon skeleton. For this compound, specific signals corresponding to the aromatic protons, the protons on the N-hydroxyethyl side chain, and the acetyl methyl group would be expected. researchgate.net NMR can also be used for quantitative analysis (qNMR).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. q-chem.com The this compound molecule has several characteristic functional groups, including amide (N-H and C=O stretching), carboxylic acid (O-H and C=O stretching), and aromatic ring C-H and C=C bonds, which will absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint. glowscotland.org.uk
Together, these analytical techniques provide a comprehensive framework for the characterization and quality control of this compound, ensuring a pure and well-characterized product.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification of Compounds and Impurities
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of pharmaceuticals, including the identification and quantification of this compound and its potential impurities. nih.govgoogle.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. google.com
In a typical LC-MS/MS workflow, the sample is first introduced into the liquid chromatograph, where the components are separated based on their physicochemical properties as they pass through a column. thermofisher.com The separated components then enter the mass spectrometer. The application of LC-MS/MS is crucial for the analysis of impurities in active pharmaceutical ingredients (APIs). nih.gov It allows for the detection and quantification of even trace amounts of impurities, which is vital for ensuring the safety and efficacy of the drug. nih.gov The method's high sensitivity, with limits of quantification often in the nanogram per milliliter (ng/mL) range, makes it suitable for detecting potentially genotoxic impurities at very low levels. nih.gov
LC-MS/MS methods are developed and validated according to international guidelines to ensure their accuracy, precision, and reliability. nih.gov The validation process typically includes assessing linearity, accuracy, precision, and the limit of detection and quantification. researchgate.net For instance, a validated LC-MS/MS method for analyzing impurities in pantoprazole (B1678409) starting materials demonstrated good linearity, with correlation coefficients exceeding 0.998 for each impurity, and sensitivities in the range of 0.6–10.0 ng/mL. nih.gov
The use of high-resolution mass spectrometry (HRMS) in conjunction with LC-MS/MS provides even greater confidence in the identification of unknown impurities by providing accurate mass measurements, which can help determine the elemental composition of a molecule. americanpharmaceuticalreview.com This is particularly useful in the structural elucidation of degradation products and other unknown compounds. americanpharmaceuticalreview.com
Advanced Spectroscopic Techniques (UV, IR, NMR, Raman) in Impurity Characterization
A variety of advanced spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, play a crucial role in the characterization of impurities in pharmaceuticals like this compound. These methods provide valuable information about the molecular structure and functional groups present in a compound.
Ultraviolet (UV) Spectroscopy: UV spectroscopy is often used in conjunction with liquid chromatography for the detection and quantification of compounds. researchgate.net The absorption of UV light by a molecule is dependent on its electronic structure, and the resulting spectrum can be used to identify and quantify the analyte. researchgate.net Diode-array detectors can provide UV spectra of separated impurities, which can aid in their preliminary identification. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. orgchemboulder.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint for each compound. researchgate.net For amines, characteristic N-H stretching vibrations appear in the 3300–3360 cm⁻¹ region of the IR spectrum. libretexts.org The position of carbonyl (C=O) stretching bands can also provide important structural information. researchgate.net Time-resolved IR spectroscopy can be used to study the dynamics of chemical reactions and identify transient species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for elucidating the complete molecular structure of a compound. orgchemboulder.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. libretexts.org The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum can be used to piece together the connectivity of atoms in a molecule. orgchemboulder.comnih.gov For amines, the protons on the nitrogen atom typically appear as a broad signal, and the protons on the carbons adjacent to the nitrogen are deshielded and appear at a lower field. libretexts.org
Raman Spectroscopy: While not as commonly cited in the initial search for this compound analysis, Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. It is particularly useful for analyzing aqueous samples and can be used to identify and characterize molecules based on their unique vibrational modes.
The combined use of these spectroscopic techniques provides a comprehensive approach to impurity characterization, allowing for the unambiguous identification and structural elucidation of unknown compounds.
Electrospray Ionization (ESI) and Multiple-Reaction Monitoring (MRM) in LC-MS/MS Analysis
Electrospray Ionization (ESI):
Electrospray ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for the analysis of polar and thermally labile molecules like this compound. wikipedia.orgtaylorandfrancis.com ESI gently transfers ions from solution into the gas phase, minimizing fragmentation and often preserving non-covalent interactions. wikipedia.orgtaylorandfrancis.comfrontiersin.org This process involves creating a fine spray of charged droplets from the sample solution by applying a high voltage. creative-proteomics.comnih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, ready for mass analysis. creative-proteomics.comnih.gov
A key advantage of ESI is its ability to produce multiply charged ions, which extends the mass range of the mass spectrometer, making it suitable for analyzing large biomolecules. wikipedia.org In the context of pharmaceutical analysis, ESI-MS is highly effective for determining the molecular weight of compounds and for studying their fragmentation patterns in tandem mass spectrometry (MS/MS). americanpharmaceuticalreview.com
Multiple-Reaction Monitoring (MRM):
Multiple-reaction monitoring (MRM), also known as selected-reaction monitoring (SRM), is a highly sensitive and specific tandem mass spectrometry technique used for targeted quantification of analytes in complex mixtures. proteomics.com.auwikipedia.orgnih.gov In an MRM experiment, a specific precursor ion (an ion of a particular mass-to-charge ratio, m/z) corresponding to the target analyte is selected in the first mass analyzer. wikipedia.orgproteomics.com.au This precursor ion is then fragmented, and a specific product ion is selected in the second mass analyzer for detection. wikipedia.orgproteomics.com.au
The high specificity of MRM arises from monitoring a specific "transition" (precursor ion → product ion), which significantly reduces background noise and enhances sensitivity. proteomics.com.au This makes MRM an ideal technique for quantifying low-level impurities and for pharmacokinetic studies. proteomics.com.au The ability to monitor multiple transitions simultaneously allows for the quantification of several compounds in a single analysis. proteomics.com.au MRM is a cornerstone of quantitative proteomics and is also extensively used in drug metabolism and clinical chemistry. nih.gov
The combination of ESI and MRM in an LC-MS/MS system provides a robust and powerful platform for the sensitive and specific quantification of this compound and its related impurities in various biological and pharmaceutical matrices.
Electrochemical Characterization of Ioxithalamate and Related Iodinated Compounds
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like iodinated contrast media. These techniques are based on measuring the current or potential changes resulting from redox reactions occurring at an electrode surface.
Cyclic Voltammetry and Differential Pulse Voltammetry for Electrochemical Behavior Studies
Cyclic Voltammetry (CV):
Cyclic voltammetry is a potent electrochemical technique used to study the redox behavior of a substance. unt.edu It involves scanning the potential of a working electrode linearly with time in a cyclic manner (e.g., from a starting potential to a final potential and then back to the start). The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes occurring at the electrode surface. unt.edu
For iodinated compounds, CV can be used to investigate their oxidation and reduction potentials, the reversibility of the electrochemical reactions, and the kinetics of electron transfer. medjchem.com For example, studies on other iodinated contrast agents like iohexol (B1672079) have used cyclic voltammetry to show that the electrooxidation process is irreversible and controlled by diffusion and adsorption. medjchem.com The shape of the voltammogram can reveal whether the reaction is a simple one-step process or involves multiple steps. diva-portal.org
Differential Pulse Voltammetry (DPV):
Differential pulse voltammetry is a more sensitive electrochemical technique compared to cyclic voltammetry, making it well-suited for quantitative analysis. rsc.orgrsc.org In DPV, the potential is scanned with a series of small pulses superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, leading to improved signal-to-noise ratios and lower detection limits. rsc.org
DPV has been successfully applied to the determination of various iodinated X-ray contrast agents in pharmaceutical formulations and biological samples. rsc.orgresearchgate.net For instance, a DPV method was developed for the quantification of iopromide (B1672085), iodixanol, and amidotrizoic acid, demonstrating good linearity and low limits of detection. rsc.org The peak current in a DPV experiment is directly proportional to the concentration of the analyte, allowing for the creation of calibration curves for quantitative measurements. researchgate.net
Application of Boron-Doped Diamond (BDD) Microelectrodes in Electrochemical Detection
Boron-doped diamond (BDD) electrodes have emerged as a superior electrode material for various electrochemical applications due to their remarkable properties. biorxiv.orgmdpi.com These properties include a wide potential window, low background current, high resistance to fouling, and excellent mechanical and chemical stability. frontiersin.orgjournal-iasssf.com
BDD electrodes are fabricated by doping diamond with boron atoms, which transforms the insulating diamond into a conductive material. mdpi.com The level of boron doping can be controlled to tune the electrode's conductivity. frontiersin.org The inert sp³-hybridized carbon surface of BDD electrodes makes them less prone to the adsorption of interfering species, which is a common problem with conventional electrode materials. biorxiv.org
BDD Microelectrodes in Electrochemical Detection:
The use of BDD in the form of microelectrodes offers additional advantages, such as enhanced mass transport and reduced ohmic drop, leading to improved signal-to-noise ratios and faster response times. metrohm.com BDD microelectrodes have been successfully employed as amperometric sensors in high-performance liquid chromatography (HPLC) detectors and for the detection of various analytes, including neurotransmitters and nanoparticles. mdpi.comjournal-iasssf.comnih.gov
In the context of iodinated compounds, a study on the electrochemical behavior and detection of iohexol utilized a BDD microelectrode. medjchem.com The study demonstrated that the BDD microelectrode could be used as a practical sensor to detect and quantify trace amounts of iohexol. medjchem.com The wide anodic potential window of BDD electrodes is particularly advantageous for the oxidation of iodinated compounds, which often occurs at high positive potentials. frontiersin.org The robustness and stability of BDD electrodes also contribute to reproducible and reliable measurements over extended periods of use. frontiersin.org
Environmental Fate, Degradation Pathways, and Remediation Strategies
Occurrence and Persistence of Iodinated Contrast Media in Aquatic Environments
Iodinated contrast media (ICM), including ioxithalamate, are recognized as emerging micropollutants due to their widespread use and persistence in the environment. bohrium.comresearchgate.netmdpi.com
Classification as Emerging Micropollutants and Environmental Stability
ICMs are a class of pharmaceuticals administered extensively for medical imaging. mdpi.com Their chemical structure, often based on a tri-iodinated benzoic acid core, imparts high stability, making them resistant to natural degradation processes. mdpi.comijaem.net This persistence leads to their classification as emerging organic micropollutants (EOMPs), which are synthetic or naturally occurring chemicals found at trace levels in various environmental compartments. ijaem.netsmartwatermagazine.com The continuous release of these compounds from sources like wastewater treatment plants contributes to their ubiquitous presence in aquatic systems. smartwatermagazine.com Their resistance to breakdown means they can remain in the environment for extended periods, posing potential risks to ecosystems and human health. ijaem.netmdpi.com
Detection in Wastewater Treatment Plant Effluents and Surface Waters
Conventional wastewater treatment plants (WWTPs) are generally ineffective at completely removing ICMs. researchgate.netscience.govscience.gov As a result, these compounds are frequently detected in the effluents of WWTPs, which are primary sources of their entry into the aquatic environment. slu.seresearchgate.netnih.gov Studies have documented the presence of various ICMs, including ioxithalamic acid, in the effluents of WWTPs and subsequently in surface waters like rivers and lakes. mdpi.comslu.se For instance, concentrations of ioxithalamic acid in European hospital wastewater have been observed in significant amounts, and in surface and groundwater, the concentrations were found to be in the range of 10⁻³ to 10 μg L⁻¹. mdpi.com The consistent discharge from WWTPs leads to the sustained presence of these micropollutants in receiving water bodies. slu.senih.gov
Advanced Oxidation Processes (AOPs) for Ioxithalamate Degradation
Due to the limited efficacy of conventional water treatment methods in removing iodinated contrast media, research has focused on Advanced Oxidation Processes (AOPs). These methods utilize highly reactive radicals to break down persistent organic pollutants like ioxithalamate.
Ultraviolet (UV) Photolysis and Photoinduced Transformation Mechanisms
Ultraviolet (UV) photolysis is a process that uses UV light to initiate the degradation of chemical compounds. physionet.orgmanchester.ac.uk When applied to iodinated contrast media, UV irradiation can induce their transformation. science.govscience.govnih.gov The process involves the absorption of UV light by the molecule, leading to the cleavage of chemical bonds. For ICMs, this can result in the release of iodide ions (I⁻) from the aromatic ring. nih.gov However, UV photolysis alone may not achieve complete mineralization of the compound, often leading to the formation of various transformation products. nih.gov The effectiveness of UV photolysis can be influenced by factors such as the wavelength of UV light and the chemical structure of the specific ICM.
Integration of UV with Oxidants (e.g., H2O2, Persulfate, Chlorine)
To enhance the degradation efficiency of UV treatment, it is often combined with oxidizing agents like hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), and chlorine. science.gov These integrated systems, known as UV-based AOPs, generate highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents. nih.govfrontiersin.org
UV/H₂O₂: This process generates hydroxyl radicals, which can effectively degrade a wide range of organic contaminants. nih.govfrontiersin.org However, its efficiency can be affected by the presence of radical scavengers in the water. nih.gov
UV/Persulfate: The activation of persulfate by UV light produces sulfate radicals, which have a high redox potential and can be more effective than hydroxyl radicals for degrading certain compounds. nih.govnortheastern.edu The UV/persulfate system has shown promise in the degradation of various pharmaceuticals. northeastern.edunih.gov
UV/Chlorine: This combination also leads to the formation of reactive radicals that can degrade persistent pollutants. science.gov The degradation of iopamidol (B1672082) and diatrizoate, compounds structurally related to ioxithalamate, has been studied using the UV/chlorine process. science.gov
The choice of oxidant and the specific process conditions, such as pH, can significantly impact the degradation rate and the formation of byproducts. nih.govnortheastern.edu
Photocatalytic Degradation Using Semiconductor Materials (e.g., TiO2, ZnO)
Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) and zinc oxide (ZnO) is another promising AOP for the degradation of organic pollutants. researchgate.net When these materials are irradiated with UV light, they generate electron-hole pairs, which then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. researchgate.netmdpi.com
TiO₂: Titanium dioxide is a widely studied photocatalyst due to its high efficiency, chemical stability, and low cost. researchgate.netphyschemres.org It has been shown to be effective in degrading a variety of organic compounds, including pharmaceuticals. physchemres.org
ZnO: Zinc oxide is another effective photocatalyst with a wide bandgap similar to TiO₂. mdpi.comnih.gov
Composite Materials: To enhance photocatalytic activity, composite materials such as TiO₂/ZnO have been developed. mdpi.comnih.govrsc.org These composites can improve the separation of photogenerated electron-hole pairs, leading to higher degradation efficiencies. nih.govrsc.org
The efficiency of photocatalytic degradation depends on factors like the type of photocatalyst, the concentration of the pollutant, and the reaction conditions. physchemres.orgnih.gov
Table of Research Findings on Ioxithalamate Degradation:
| Degradation Method | Key Findings | Influencing Factors | References |
| UV Photolysis | Induces transformation and release of iodide ions. May not achieve complete mineralization. | UV wavelength, chemical structure. | nih.gov |
| UV/H₂O₂ | Generates hydroxyl radicals for effective degradation. | Presence of radical scavengers. | nih.govfrontiersin.org |
| UV/Persulfate | Produces sulfate radicals, potentially more effective than hydroxyl radicals for some compounds. | pH, presence of other ions. | nih.govnortheastern.edu |
| UV/Chlorine | Forms reactive radicals for pollutant degradation. | pH, initial concentration. | science.gov |
| Photocatalysis (TiO₂, ZnO) | Generates reactive oxygen species to break down pollutants. | Catalyst type, pollutant concentration. | researchgate.netphyschemres.orgnih.gov |
| Composite Photocatalysts (TiO₂/ZnO) | Enhanced electron-hole separation leads to higher degradation efficiency. | Composition of the composite material. | mdpi.comnih.govrsc.org |
Biological and Other Degradation Mechanisms
Biological degradation offers a pathway for the breakdown of complex organic molecules like sodium ioxithalamate through microbial action. Specific groups of bacteria, including nitrifying and various anaerobic bacteria, play a role in these processes.
Nitrifying bacteria are known for their primary role in the nitrogen cycle but also contribute to the degradation of organic matter in sediments and water. mdpi.com Studies have demonstrated that nitrifying bacteria can effectively remove organic matter, with removal rates reaching up to 24.4%. mdpi.com This capability suggests a potential pathway for the breakdown of the organic structure of ioxithalamate.
Anaerobic degradation occurs in environments devoid of oxygen, where microorganisms utilize alternative electron acceptors such as nitrate (B79036), sulfate, or carbon dioxide. mdpi.comclu-in.org This process, often slower than aerobic degradation, is crucial for the breakdown of halogenated compounds. mdpi.comepa.gov Denitrifying bacteria, for instance, have been shown to effectively degrade synthetic surfactants under anaerobic conditions, indicating their potential to metabolize complex organic pollutants. scielo.sa.cr The mechanism often involves reductive dechlorination in chlorinated compounds, a process analogous to the deiodination that would be required for ioxithalamate degradation. epa.gov
Table 1: Microbial Degradation Approaches This table is interactive. You can sort and filter the data.
| Bacterial Type | Metabolic Condition | Primary Function | Relevance to Ioxithalamate Degradation |
|---|---|---|---|
| Nitrifying Bacteria | Aerobic | Ammonia oxidation, organic matter removal | Potential to degrade the core organic structure. mdpi.com |
| Anaerobic Bacteria | Anaerobic (Anoxic) | Use of alternative electron acceptors (e.g., nitrate, sulfate) | Potential for reductive deiodination, breaking carbon-iodine bonds. clu-in.orgepa.gov |
| Denitrifying Bacteria | Anaerobic (Anoxic) | Nitrate reduction, degradation of complex organics | Shown to degrade other persistent pollutants like surfactants. scielo.sa.cr |
Analysis of Transformation Products and Deiodination Phenomena
The degradation of iodinated X-ray contrast media (ICMs) like this compound in the environment, particularly through processes like photolysis, leads to the formation of various transformation products (TPs). science.gov To understand the environmental fate of the parent compound, it is essential to identify and monitor these TPs.
Laboratory studies often use simulated environmental conditions, such as irradiating aqueous solutions of ICMs with UV light in the presence of a photocatalyst like titanium dioxide (TiO₂), to generate TPs. science.govresearchgate.net These experiments aim to replicate the photoinduced degradation that occurs in surface waters. science.gov Advanced analytical techniques, primarily high-performance liquid chromatography coupled with high-resolution mass spectrometry (e.g., LC-LTQ-FT-Orbitrap), are employed to separate and identify the resulting TPs. researchgate.net
Research on ICMs structurally similar to this compound has revealed the formation of numerous TPs. For example, studies on iopromide (B1672085), iopamidol, and diatrizoate have identified a significant number of unique degradation products. researchgate.net The release of iodide from ICMs has also been reported under natural sunlight, which subsequently leads to the formation of deiodinated TPs. csic.es
Table 2: Identified Transformation Products (TPs) from Photocatalytic Degradation of Various Iodinated Contrast Media This table is interactive. You can sort and filter the data.
| Iodinated Contrast Medium | Number of TPs Identified | Analytical Method | Source |
|---|---|---|---|
| Iopamidol | 24 | LC-LTQ-FT-Orbitrap MS | researchgate.net |
| Diatrizoate | 10 | LC-LTQ-FT-Orbitrap MS | researchgate.net |
| Iopromide | 10 | LC-LTQ-FT-Orbitrap MS | researchgate.net |
Deiodination, the cleavage of iodine atoms from the aromatic ring, is a critical step in the degradation of this compound. This process can be initiated by different chemical and physical factors.
Chemical deiodination has been observed in related ICMs. For instance, the deiodination of diatrizoic acid, an anionic ICM, is catalyzed by the presence of copper (II) ions. researchgate.net The mechanism is facilitated by a neighboring carboxylate group on the molecule that attracts the copper ion. researchgate.net For nonionic ICMs like iopamidol, deiodination can occur through hydroxide-ion substitution at a pH of 7 or higher, while at a pH below 7, the copper-catalyzed mechanism is more favorable. researchgate.net
Photolytic deiodination occurs when ICMs are exposed to UV light. csic.es Studies show that the release of iodide from ICMs increases with higher UV doses. csic.es This process is a key pathway for the initial transformation of these compounds in sunlit surface waters. The presence of natural organic matter (NOM) can influence the rate of photolytic deiodination. csic.es Furthermore, biological deiodination is a known metabolic pathway for thyroid hormones, executed by a group of enzymes called deiodinases, which highlights that enzymatic pathways for cleaving iodine from organic molecules exist in nature. nih.govnih.gov
Table 3: Conditions Influencing Deiodination of Iodinated Contrast Media This table is interactive. You can sort and filter the data.
| Condition | Description | Mechanism | Relevant Compounds |
|---|---|---|---|
| Chemical Catalysis | Presence of metal ions, such as Copper (II). | SN1 mechanism facilitated by neighboring carboxylate groups. researchgate.net | Diatrizoic Acid, Iopamidol |
| pH Level | Reaction medium is alkaline (pH ≥ 7). | Hydroxide-ion substitution. researchgate.net | Iopamidol |
| Photolysis | Exposure to UV irradiation or natural sunlight. | Photo-induced cleavage of the carbon-iodine bond. csic.es | Various ICMs |
The degradation of this compound, particularly the release of iodide ions, can lead to the formation of hazardous secondary pollutants during water treatment processes. researchgate.net These pollutants include adsorbable organic halogens (AOX) and, more specifically, iodinated disinfection byproducts (I-DBPs). mdpi.com
When iodide-containing water undergoes disinfection with agents like chlorine or chloramine, the iodide can be oxidized and react with natural organic matter to form I-DBPs. researchgate.netnih.gov These I-DBPs, which include compounds like iodinated trihalomethanes (I-THMs) and iodoacetic acids, are of significant concern because they are often more cytotoxic and genotoxic than their chlorinated or brominated counterparts. mdpi.comnih.gov Iodoacetic acid, for example, is considered one of the most genotoxic DBPs identified to date. nih.gov
The type and concentration of DBPs formed can depend on the initial treatment process. For instance, treating water containing the ICM iopromide with UV/chlorination was found to generate C-DBPs (chloroform) and N-DBPs (dichloroacetonitrile), as well as I-DBPs like dichloroiodomethane. mdpi.com While advanced oxidation processes like UV/Cl₂ may reduce the formation of the most toxic I-DBPs compared to UV treatment alone, they can still generate other classes of DBPs. mdpi.com The transformation of ICMs into I-THMs has been clearly observed during both chlorination and ozonation in drinking water treatment plants. researchgate.net
Table 4: Examples of Secondary Pollutants Formed from ICM Degradation This table is interactive. You can sort and filter the data.
| Pollutant Class | Specific Examples | Formation Process | Toxicological Concern |
|---|---|---|---|
| Iodinated Disinfection Byproducts (I-DBPs) | Iodoacetic acid, Dichloroiodomethane, Iodinated trihalomethanes (I-THMs) | Reaction of released iodide with disinfectants (e.g., chlorine) and organic matter. researchgate.netmdpi.com | High cytotoxicity and genotoxicity compared to other DBPs. nih.gov |
| Carbonated Disinfection Byproducts (C-DBPs) | Chloroform | Formed during UV/chlorination of water containing ICMs. mdpi.com | Regulated disinfection byproduct. |
| Nitrogenated Disinfection Byproducts (N-DBPs) | Dichloroacetonitrile, Trichloronitromethane | Formed during UV/chlorination of water containing ICMs. mdpi.com | Emerging class of toxic DBPs. |
Computational Chemistry Applications in Ioxithalamate Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are based on solving the Schrödinger equation and are fundamental to understanding the electronic makeup of a molecule. These calculations provide a static, time-independent view of molecular properties, offering deep insights into structure, stability, and intrinsic reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. sciencedaily.com It is widely used to investigate the electronic structure of many-body systems, making it ideal for analyzing complex molecules like ioxithalamate. sciencedaily.com DFT calculations can accurately predict molecular geometries (bond lengths, bond angles, and dihedral angles) and a range of electronic properties.
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and less stable. DFT calculations have shown that the nature of the substituent groups on the tri-iodinated benzene (B151609) ring significantly affects the HOMO-LUMO gap of these compounds. dergipark.org.tr Other descriptors calculated via DFT, such as chemical hardness, softness, and the electrophilicity index, provide further quantitative measures of molecular stability and reactivity. dergipark.org.tr These computational findings are invaluable for comparing the intrinsic properties of different ICMs. polimi.it
Table 1: Representative DFT-Calculated Properties of Iodinated Contrast Agents Note: This table presents example data from computational studies on ICMs structurally similar to ioxithalamate to illustrate the type of information generated.
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Diatrizoate | B3LYP/lanl2dz | -6.51 | -1.58 | 4.93 |
| Ioxaglate | B3LYP/lanl2dz | -6.42 | -1.88 | 4.54 |
| Triiodobenzene | B3LYP/lanl2dz | -6.71 | -1.74 | 4.97 |
While DFT is a versatile tool, higher-level ab initio methods are often required for more accurate energy calculations, especially for describing non-covalent interactions which are crucial in biological systems. Møller–Plesset perturbation theory (MP) and coupled-cluster (CC) theory are considered "gold standard" methods for this purpose. nih.gov
Second-order Møller–Plesset perturbation theory (MP2) is a common starting point for including electron correlation effects beyond the Hartree-Fock approximation. researchgate.net Coupled-cluster theory, particularly CCSD(T) which includes single, double, and perturbative triple excitations, provides highly accurate results for interaction energies. acs.org These methods are computationally demanding and are typically used for smaller systems or as benchmarks to validate the accuracy of more economical methods like DFT. researchgate.net For halogenated aromatic molecules like ioxithalamate, these methods are essential for accurately modeling phenomena such as halogen bonding and π-stacking interactions, which can play a significant role in how the contrast agent interacts with proteins or other biological molecules. researchgate.netresearchgate.net
Quantum chemical calculations are instrumental in predicting the chemical behavior of molecules, including their reactivity and potential transformation pathways. By mapping the potential energy surface of a reaction, computational methods can identify transition states and determine activation energy barriers, providing mechanistic insights that are difficult to obtain experimentally.
For example, the Smiles rearrangement, a critical step in the industrial synthesis of the contrast agent Iomeprol, has been studied using computational methods. benthamopen.com Such studies help to understand why the reaction proceeds efficiently, influenced by factors like the electron-withdrawing effects of the iodine atoms on the benzene ring. benthamopen.com Similarly, for ioxithalamate, computational studies could be used to model its synthesis, predict potential degradation byproducts, or understand its metabolic fate. DFT-based reactivity descriptors can identify the most likely sites on the molecule to undergo nucleophilic or electrophilic attack, offering a theoretical basis for understanding its chemical stability and interactions. dergipark.org.trnih.gov
Computational methods are frequently used to aid in the interpretation of experimental spectroscopic data. By calculating theoretical spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions.
For instance, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-transform infrared (FT-IR) and Raman spectroscopy. Studies on the interaction between the ICM iopamidol (B1672082) and various anticancer drugs have used FT-IR spectroscopy to detect the formation of hydrogen bonds, which are indicated by shifts in the vibrational frequencies of functional groups like C=O, O-H, and N-H. scirp.org Theoretical calculations of these frequencies for ioxithalamate, both as an isolated molecule and when interacting with other molecules, would allow for a definitive assignment of its experimental IR and Raman spectra. This helps confirm the molecular structure and provides evidence for specific intermolecular interactions. dergipark.org.trscirp.org
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment that mimics real-world conditions. sciencedaily.com
For a drug like sodium ioxithalamate, which is administered in an aqueous solution, understanding its behavior in water is critical. MD simulations are perfectly suited for this purpose. nih.gov Simulations can reveal how water molecules arrange themselves around the ioxithalamate ion, forming hydration shells and influencing its solubility and mobility. sciencedaily.comnih.gov
Furthermore, MD simulations can be used to study the aggregation of contrast agent molecules in solution. By simulating a system with multiple ioxithalamate ions, researchers can observe whether they tend to clump together (form dimers or larger aggregates) and what forces drive this association. thno.org Studies combining MD with DFT have successfully elucidated the initial stages of association for drug-like compounds in aqueous solution, identifying the key hydrogen bonding motifs that lead to the formation of dimers and trimers. radiopaedia.org This knowledge is crucial as aggregation can affect the agent's efficacy and safety. Finally, MD simulations can model the interaction of ioxithalamate with biological macromolecules, such as proteins, providing a dynamic picture of the binding process and helping to understand the molecular basis of its biological activity and any potential adverse effects.
High-Throughput Computational Workflows and Data Intelligence
In the research of iodinated contrast agents like this compound, high-throughput computational workflows and data intelligence represent a paradigm shift, moving from traditional, labor-intensive experimental methods to rapid, data-driven discovery and analysis. These integrated systems combine automated computational chemistry techniques with sophisticated data management and analysis, enabling the efficient exploration of vast chemical spaces. The goal is to accelerate the identification of molecules with optimal properties and to build a deeper understanding of structure-property relationships. This approach is particularly valuable for complex systems like iodinated contrast media, where properties such as osmolality, viscosity, and biological interactions are governed by subtle variations in molecular structure. researchgate.netresearchgate.net
Integrated experimental and computational workflows facilitate data enrichment and, when combined with comprehensive, ontology-annotated data, ensure that the information is Findable, Accessible, Interoperable, and Reusable (FAIR). researchgate.net This concept of "digital twinning," or creating a computational counterpart to a physical system, has the potential to aid in early-stage decision-making during therapeutic and diagnostic agent development. researchgate.net
Rapid Screening and Analysis of Chemical Systems
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, allowing for the automated testing of thousands to millions of compounds against a specific target. evotec.combmglabtech.com In the context of ioxithalamate research, computational HTS workflows enable the rapid in silico screening of virtual libraries of related chemical structures. Instead of synthesizing and physically testing each compound, computational models are used to predict their properties. This process significantly reduces the time and cost associated with identifying promising new candidates. bmglabtech.comwikipedia.org
The process involves several key steps:
Library Generation: Creation of large, virtual libraries of molecules, often variations of a parent structure like ioxitalamic acid. nih.gov
Property Prediction: Using computational chemistry methods (such as DFT or molecular dynamics), key physicochemical and biological properties are calculated for each molecule in the library. For contrast agents, these properties would include solubility, viscosity, X-ray attenuation characteristics, and potential for protein binding. researchgate.netresearchgate.net
Filtering and Prioritization: Compounds are filtered based on predefined criteria (e.g., predicted low toxicity, high X-ray attenuation). The remaining candidates are then ranked, providing a much smaller, manageable set of "hits" for subsequent experimental validation. wikipedia.org
For instance, a computational workflow could be designed to screen for derivatives of ioxithalamate that exhibit lower osmolality, a property linked to side effects. google.com By systematically modifying the functional groups on the tri-iodinated benzene ring and calculating the resulting properties, researchers can identify modifications that are likely to improve the compound's profile. While detailed studies on ioxithalamate itself are not prevalent, conformational analysis and molecular simulations have been crucial in understanding the complex structural features of other non-ionic iodinated contrast media, demonstrating the power of these computational approaches. researchgate.net
| Research Application | Computational Technique | Key Objectives |
| New Agent Discovery | Virtual High-Throughput Screening | Screen virtual libraries to identify novel structures with superior contrast properties. |
| Property Optimization | Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties like osmolality and viscosity based on molecular structure. |
| Interaction Analysis | Molecular Docking | Simulate the binding of ioxithalamate analogues to biological targets like serum albumin to predict interactions. researchgate.net |
Integration of Machine Learning in Computational Chemistry
Machine learning (ML), a subset of artificial intelligence, is revolutionizing computational chemistry by enabling the creation of predictive models from large datasets. researchgate.netresearchgate.net Instead of relying solely on first-principles calculations, which can be computationally expensive, ML models can learn complex patterns and relationships within existing chemical data to make instantaneous predictions for new molecules. researchgate.net High-throughput screening campaigns are a primary source of the large, high-quality datasets required to train these powerful ML models. evotec.com
In research related to this compound and other contrast agents, ML can be integrated in several ways:
Accelerating Screening: ML models can serve as a rapid pre-filter in high-throughput computational workflows. A model trained on a dataset of known iodinated compounds can predict properties like toxicity or solubility for millions of virtual candidates in seconds, reserving more intensive quantum mechanical calculations for only the most promising hits.
Predicting Complex Properties: Properties that are difficult to calculate from first principles, such as the potential to cause complement activation or other biological responses, can be modeled using ML. researchgate.net By training a model on experimental data from a range of contrast agents, including ionic compounds like ioxithalamate and various non-ionic agents, it may be possible to identify the specific molecular features responsible for these effects. researchgate.netrsna.org
Data Analysis and Insight Generation: ML algorithms can analyze the complex, multi-dimensional data generated from both computational and experimental screening to uncover novel structure-activity relationships (SARs) that may not be obvious to human researchers. evotec.com This can guide the rational design of next-generation contrast media.
The development of ML systems is often synergistic with systems design, where advancements are made when the ML algorithm and the system are optimized together. ed.ac.uk This holistic approach is relevant across many fields, including medical devices and high-performance computing, and is critical for developing reliable predictive models for chemical and biological systems. ed.ac.ukarxiv.org
Principles of Green Chemistry in the Synthesis and Processing of Iodinated Contrast Agents
Atom Economy and Waste Prevention in Synthetic Routes
Atom economy, a core principle of green chemistry, assesses how many atoms from the reactants are incorporated into the final desired product. rsc.orgwikipedia.org Syntheses with low atom economy generate more waste. The multi-step synthesis of ICAs, such as ioxithalamic acid, often involves reactions like acylations and amidations which can have inherently poor atom economy, producing by-products that must be separated and disposed of. rsc.orgprimescholars.com For example, the Gabriel synthesis of amines, a reaction type sometimes used in complex syntheses, has a very low atom economy, with less than 50% of the reactant atoms ending up in the product. primescholars.com
A significant source of waste is the leftover contrast media in vials after administration. Optimizing inventory by stocking a variety of vial sizes to better match patient needs can reduce ICA waste by 50-59%. ijcce.ac.ir Furthermore, some manufacturers have implemented recycling programs to collect unused contrast media, from which the valuable iodine can be extracted and reused. healthcare-in-europe.com
Another critical waste prevention strategy is the recovery of iodine from industrial wastewater generated during production. mdpi.com Methods are being developed to convert the iodine in organic compounds within the waste liquid into inorganic iodide, which can then be recovered and reused, reducing both production costs and environmental pollution. rsc.org Beyond manufacturing, collecting patient urine after contrast-enhanced scans has been proposed as a major impact strategy to reduce the discharge of these persistent compounds into public wastewater systems. researchgate.net
Development of Less Hazardous Chemical Syntheses and Solvents
A key focus of green chemistry is designing synthetic routes that use and generate substances with minimal toxicity to humans and the environment. acs.org The synthesis of ICAs has traditionally relied on hazardous reagents and solvents. For instance, thionyl chloride, a noxious reagent, is often used to create acyl chloride intermediates, and solvents like N,N-dimethylacetamide (DMAc), which is reprotoxic, are common in amidation steps. rsc.orgnih.gov
Research has demonstrated greener alternatives. For the synthesis of the non-ionic ICA Iopamidol (B1672082), which shares structural features with ioxithalamate, a mechanochemical approach has been developed. acs.org This method eliminates the need for bulk solvent and has shown success in replacing DMAc with safer, greener solvents. acs.org
| Original Solvent | Greener Alternative(s) | Application |
| N,N-dimethylacetamide (DMAc) | Acetonitrile (B52724), N,N-dimethyloctanamide, Diglyme | Mechanochemical synthesis of Iopamidol acs.org |
| Volatile Organic Compounds (VOCs) | Water, Ionic Liquids, Supercritical CO2 | General organic synthesis ncl.res.in |
| Aprotic Dipolar Solvents (DMF, NMP, DMAc) | Water (with micellar catalysis) | Amidation step in Iopamidol synthesis rsc.org |
This table showcases examples of hazardous solvents being replaced by greener alternatives in the synthesis of iodinated contrast agents and related organic chemistry.
Furthermore, electrochemical methods are being explored as a green alternative for the iodination of aromatic compounds. researchgate.net This approach can replace harsh chemical oxidizing agents with electrons, generating the necessary iodinating species in situ from simple iodide salts in water, thereby avoiding hazardous reactants. researchgate.netresearchgate.net
Energy Efficiency Considerations in Reaction Design
Designing for energy efficiency involves minimizing the energy input for chemical reactions. Traditional synthesis often requires prolonged heating, consuming significant energy. acs.org Modern techniques like mechanochemistry and microwave-assisted synthesis are being explored to improve energy efficiency in the production of ICAs.
Mechanochemical synthesis, which uses mechanical force (e.g., from a ball mill) to drive reactions, can dramatically reduce reaction times and often proceeds without the need for bulk heating or solvents. acs.org This method has been successfully applied to the synthesis of Iopamidol, a complex ICA, demonstrating a path to process intensification and energy savings. acs.org
Microwave-assisted synthesis is another energy-efficient technique. It uses microwave radiation to heat the reaction mixture directly and rapidly, often leading to shorter reaction times and increased yields compared to conventional heating methods. While specific applications to Sodium ioxithalamate are not detailed, its use in various organic syntheses suggests potential for application in ICA production.
Catalysis in Environmentally Benign Chemical Transformations
Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, which minimizes waste. acs.org The development of novel catalytic systems is a cornerstone of greener chemical synthesis.
One innovative approach is micellar catalysis, which allows reactions that are normally conducted in organic solvents to be performed in water. rsc.org For the synthesis of Iopamidol, researchers have shown that the key amidation step, which typically requires the hazardous solvent DMAc, can be carried out in water containing a surfactant (Triton X-100). rsc.org The surfactant forms micelles that create a microenvironment where the water-sensitive acyl chloride intermediate can react with a lipophilic amine derivative, leading to the desired product. rsc.org
Catalysis is also crucial for the degradation of ICAs that persist in the environment. Catalytic hydrodehalogenation, using catalysts like palladium on a support (e.g., Pd/Al2O3), has been shown to effectively remove the iodine atoms from ICAs like diatrizoate, a compound structurally similar to ioxithalamate. researchgate.net This process can convert the persistent organic molecule into a chlorine-free, non-toxic compound. researchgate.net
Design for Degradation: Mitigating Environmental Persistence of Chemical Products
Iodinated contrast agents are designed to be stable in the human body and are excreted largely unchanged. mdpi.com This stability, however, makes them persistent in the environment when they enter wastewater systems. nih.gov ICAs, including ioxithalamate, are frequently detected in surface and even drinking water, and conventional water treatment methods are often ineffective at removing them. researchgate.netresearchgate.net The danger is not just the compounds themselves, but also the formation of toxic iodinated disinfection by-products (IDBPs) when they react with disinfectants like chlorine in treatment plants. healthcare-in-europe.com
| Treatment Method | Removal Efficiency for Ioxitalamic Acid |
| Powdered Activated Carbon (PAC) | <20% |
| Ozonation | 13–27% |
| UV Photolysis (Low-Pressure Lamp) | 92% |
Data for Ioxitalamic acid removal by different treatment processes.
To address this, two main strategies are being pursued: improving degradation of existing ICAs and designing new ones that are inherently biodegradable.
Advanced Oxidation Processes (AOPs) are a suite of technologies that use highly reactive species, like hydroxyl radicals, to break down persistent organic pollutants. ijcce.ac.irmdpi.com Various AOPs, including UV/H2O2, photocatalysis, and ozonation, have been studied for the degradation of ICAs. mdpi.commdpi.com For ioxitalamic acid, UV photolysis has shown high removal efficiency, whereas ozonation and activated carbon are less effective.
Design for Degradation involves creating new ICA molecules that maintain their diagnostic efficacy but break down into harmless substances after use. One promising approach is the development of biodegradable macromolecular ICAs. For example, researchers have created iodinated polydisulfides. nih.gov These molecules are large enough to be effective contrast agents but contain disulfide bonds in their polymer backbone. These bonds can be gradually broken down in the body by endogenous thiols, degrading the large polymer into smaller, excretable fragments. nih.gov This approach could reduce both environmental persistence and potential toxicity. nih.govnih.gov
Investigations into Cellular Interactions and Biological Effects at the Molecular Level Non Clinical Studies
In Vitro Cellular Viability Studies and Related Methodologies
The assessment of cellular viability is a foundational aspect of in vitro toxicology, providing insight into a compound's cytotoxic potential. For sodium ioxithalamate, an ionic, monomeric contrast agent, studies have demonstrated a dose-dependent effect on cell survival across different cell types.
One study highlighted that ionic monomeric contrast media, such as ioxithalamate, exhibit the highest cytotoxicity on human disc cells when compared to ionic dimeric, non-ionic dimeric, and non-ionic monomeric agents. researchgate.net This suggests that the physicochemical properties of being both ionic and monomeric contribute significantly to its cellular impact. researchgate.net
In a pre-clinical study using albino rats, the cytotoxicity of ioxitalamate (Telebrix®) was evaluated in peripheral blood leukocytes using acridine (B1665455) orange/ethidium bromide (AO/EB) double fluorescent staining. This method allows for the visualization of live, apoptotic, and necrotic cells. The results revealed a significant, time-dependent increase in the percentage of dead cells following intravenous administration of ioxitalamate. nih.gov After 1 day of treatment, the percentage of dead cells was approximately 35%, which increased to over 40% by day 14.
Table 1: Cytotoxicity of Ioxitalamate in Rat Peripheral Blood Leukocytes
| Time Point | Treatment Group | Percentage of Dead Cells (%) (Mean ± SE) |
|---|---|---|
| Day 1 | Control | ~5% |
| Ioxitalamate | ~35% | |
| Day 14 | Control | ~7% |
| Ioxitalamate | ~42% |
Data adapted from a study on the effects of Ioxitalamate (Telebrix®) in albino rats. nih.gov Percentages are approximate values derived from graphical data for illustrative purposes.
These findings from various methodologies collectively indicate that this compound can compromise cell membrane integrity and reduce cell viability, a key initiating event for other downstream cellular toxicities. researchgate.netnih.gov
Oxidative Stress Induction and DNA Damage at the Cellular Level (Pre-Clinical Models)
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates, is a key mechanism of cellular injury. Pre-clinical research demonstrates that this compound can induce oxidative stress, leading to subsequent damage to vital macromolecules, including DNA. mdpi-res.comnih.govelsevier.es
In a study involving albino rats, intravenous injection of ioxitalamate led to a significant increase in markers of oxidative stress in kidney tissues. nih.gov Levels of malondialdehyde (a marker of lipid peroxidation) and nitric oxide were significantly elevated. nih.gov Conversely, the activity of key antioxidant enzymes, catalase and glutathione, was found to be depleted, indicating a compromised cellular defense system against ROS. nih.gov
This state of oxidative stress is directly linked to genotoxicity. The same study employed the alkaline comet assay, a sensitive technique for detecting DNA strand breaks in individual cells. Treatment with ioxitalamate resulted in significant DNA damage in peripheral leukocytes. nih.govmdpi-res.com The assay revealed a substantial increase in damaged cells, categorized by the extent of DNA migration. nih.gov
Table 2: DNA Damage in Rat Leukocytes (Comet Assay) 24h After Ioxitalamate Treatment
| Damage Level | Control Group (%) | Ioxitalamate-Treated Group (%) |
|---|---|---|
| Undamaged Cells | ~95% | ~15% |
| Lightly Damaged Cells | ~5% | ~30% |
| Strongly Damaged Cells | ~0% | ~55% |
Data adapted from a study on the effects of Ioxitalamate (Telebrix®) in albino rats. nih.gov Percentages are approximate values derived from graphical data for illustrative purposes.
The high incidence of guanine (B1146940) residues in telomeric DNA makes telomeres particularly susceptible to oxidative damage. nih.gov Such ROS-induced DNA lesions, which include oxidized bases and strand breaks, can lead to mutations and genetic instability if not properly repaired. mdpi.com The genotoxic effects observed with ioxithalamate, including DNA strand breaks and chromosomal aberrations, are considered a critical consequence of the induced oxidative stress. mdpi-res.com
Mechanisms of Ionic Imbalances Affecting Protein Structure and Function (Pre-Clinical Models)
This compound is an ionic, high-osmolality contrast agent. google.com These physicochemical properties are central to its mechanism of action and its interactions at the cellular level. The introduction of a hyperosmolar, ionic solution into a physiological environment can disrupt the delicate balance of ions and water that is essential for normal cellular function. nih.govmdpi-res.com
This disruption of homeostasis can lead to ionic imbalances that directly affect the structure and function of proteins. nih.govmdpi-res.com Proteins maintain their complex three-dimensional structures through a variety of forces, including hydrogen bonds and electrostatic interactions, which are heavily influenced by the surrounding ionic milieu and hydration shells. A rapid change in extracellular osmolality and ion concentration can cause water to move out of the cell, leading to cell shrinkage and an increase in intracellular ion concentration.
Mitochondrial Injury and Apoptosis in Cellular Models
Mitochondria, the powerhouses of the cell, are central regulators of cell life and death. They are also primary targets of cellular injury from oxidative stress. mdpi.com Research indicates that the toxicity of this compound is linked to mitochondrial damage and the subsequent activation of apoptosis, or programmed cell death. nih.govmdpi-res.com
The oxidative stress induced by ioxithalamate can directly damage mitochondrial components. nih.govelsevier.es This includes the lipid membranes of the mitochondria and the proteins of the electron transport chain, which can impair ATP production and increase ROS leakage, creating a vicious cycle of damage. nih.govmdpi-res.com
This mitochondrial distress is a key trigger for the intrinsic pathway of apoptosis. sav.sknih.gov Damage to the mitochondria can lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.govembopress.orgscienceopen.com In a pre-clinical model, ioxitalamate-induced nephropathy was found to be associated with renal apoptosis. nih.gov The study linked the cytotoxic mechanisms, including damage to cell membranes and ionic imbalances, to mitochondrial injury leading to apoptosis and necrosis. nih.govmdpi-res.com The significant increase in cell death observed in leukocytes following ioxitalamate administration, as detected by AO/EB staining, confirms the induction of apoptosis. nih.gov This process is a controlled dismantling of the cell, preventing the release of damaging cellular contents and inflammation associated with necrosis.
Q & A
Q. What are the key physicochemical properties of Sodium Ioxithalamate that influence its selection as a contrast medium in experimental models?
this compound's ionic, high-osmolar nature (250 mg/mL iodine concentration) and lower viscosity compared to nonionic agents like iohexol make it suitable for procedures requiring rapid balloon deflation, such as tracheal stricture studies. Researchers should prioritize viscosity, osmolarity, and iodine content when designing imaging protocols to balance procedural efficiency (e.g., deflation time) and image quality (e.g., signal-to-noise ratio) .
Q. How can researchers determine the optimal concentration ratio of this compound to saline for balancing image quality and procedural efficiency?
Systematic dilution studies (e.g., 1:0 to 1:3 contrast/saline ratios) in 3D-printed phantoms or animal models can quantify trade-offs between deflation time and image quality. For example, a 1:1 ratio reduces deflation time by 74.7% compared to pure ioxithalamate while maintaining sufficient SNR (10.1% opacity reduction). Statistical tools like ANOVA should validate differences across dilutions .
Q. What standard protocols ensure reproducibility in experiments involving this compound?
Follow journal guidelines for documenting methods:
- Specify contrast preparation (e.g., dilution ratios, sterilization).
- Report equipment details (e.g., 3D-printed phantom specifications).
- Include raw data (e.g., deflation times, SNR values) in supplementary materials.
- Reference established protocols for hypersensitivity testing or imaging analysis .
Advanced Research Questions
Q. How should researchers address contradictions in literature regarding this compound’s chemical structure and immunogenic cross-reactivity?
Conflicting cross-reactivity data (e.g., T-cell reactivity vs. chemical grouping) require systematic in vitro/in vivo validation:
- Use skin prick tests and lymphocyte transformation assays to assess hypersensitivity.
- Compare reactivity across structurally related contrast media (e.g., ioxithalamate vs. iodixanol).
- Apply meta-analysis frameworks to reconcile inconsistent findings, emphasizing cohort size and reaction type (immediate vs. delayed) .
Q. What methodologies control confounding variables (e.g., viscosity, osmolarity) in comparative studies of this compound?
- Phantom models : Standardize stricture dimensions and flow rates to isolate viscosity effects.
- Multivariate regression : Analyze how dilution-dependent changes in osmolarity impact physiological responses (e.g., endothelial irritation).
- Blinded imaging analysis : Use automated SNR calculators to minimize bias in quality assessment .
Q. How can in vitro findings on this compound’s safety be translated to clinical predictions?
Integrate pharmacokinetic modeling (e.g., renal clearance rates) with in vivo toxicity data. For example, correlate in vitro T-cell reactivity thresholds with clinical adverse event rates. Cross-disciplinary collaboration with pharmacologists and radiologists is critical to validate predictive models .
Methodological Best Practices
- Data presentation : Use tables to compare dilution ratios (e.g., deflation time vs. SNR) and follow SI units for consistency .
- Hypothesis formulation : Structure hypotheses around physicochemical trade-offs (e.g., "Lower viscosity reduces deflation time but compromises SNR") rather than broad efficacy claims .
- Ethical reporting : Disclose contrast media batch numbers and institutional review board approvals for human/animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
